molecular formula C18H18N2O2 B2353780 N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide CAS No. 1904132-71-3

N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2353780
CAS No.: 1904132-71-3
M. Wt: 294.354
InChI Key: LEIMVFHXNCITSA-UHFFFAOYSA-N
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Description

N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that features an isoxazole ring and a naphthalene moiety. Compounds with these structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propyl Chain: The isoxazole ring is then linked to a propyl chain through a nucleophilic substitution reaction.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group by reacting the intermediate with naphthalene-1-yl acetic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalene derivatives, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or in drug development.

    Industry: Possible applications in materials science or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(isoxazol-4-yl)propyl)-2-(phenyl)acetamide
  • N-(3-(isoxazol-4-yl)propyl)-2-(benzyl)acetamide

Uniqueness

N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both the isoxazole ring and the naphthalene moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-18(19-10-4-5-14-12-20-22-13-14)11-16-8-3-7-15-6-1-2-9-17(15)16/h1-3,6-9,12-13H,4-5,10-11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIMVFHXNCITSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCC3=CON=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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